Cas no 1798489-23-2 (N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide)

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide structure
1798489-23-2 structure
商品名:N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
CAS番号:1798489-23-2
MF:C15H13N3O3S2
メガワット:347.41202044487
CID:5346493

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide
    • N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
    • N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
    • インチ: 1S/C15H13N3O3S2/c1-8-16-14(21-18-8)12-9-4-5-20-7-11(9)23-15(12)17-13(19)10-3-2-6-22-10/h2-3,6H,4-5,7H2,1H3,(H,17,19)
    • InChIKey: NUWICHPGDOMUOL-UHFFFAOYSA-N
    • ほほえんだ: S1C(=C(C2=NC(C)=NO2)C2=C1COCC2)NC(C1=CC=CS1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 456
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 134

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6512-4960-2μmol
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-4960-1mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
1mg
$81.0 2023-09-08
Life Chemicals
F6512-4960-50mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
50mg
$240.0 2023-09-08
Life Chemicals
F6512-4960-5μmol
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
5μmol
$94.5 2023-09-08
Life Chemicals
F6512-4960-5mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
5mg
$103.5 2023-09-08
Life Chemicals
F6512-4960-4mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
4mg
$99.0 2023-09-08
Life Chemicals
F6512-4960-25mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
25mg
$163.5 2023-09-08
Life Chemicals
F6512-4960-20μmol
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
20μmol
$118.5 2023-09-08
Life Chemicals
F6512-4960-30mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
30mg
$178.5 2023-09-08
Life Chemicals
F6512-4960-20mg
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide
1798489-23-2
20mg
$148.5 2023-09-08

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide 関連文献

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamideに関する追加情報

Comprehensive Analysis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide (CAS 1798489-23-2)

In the rapidly evolving field of medicinal chemistry and drug discovery, heterocyclic compounds have garnered significant attention due to their diverse pharmacological properties. Among these, N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide (CAS 1798489-23-2) stands out as a promising candidate. This compound features a unique molecular architecture combining thieno[2,3-c]pyran, 1,2,4-oxadiazole, and thiophene moieties, which are known for their bioactivity in various therapeutic areas.

The structural complexity of CAS 1798489-23-2 has sparked interest among researchers exploring novel small-molecule inhibitors and kinase modulators. Recent studies highlight the potential of thieno[2,3-c]pyran derivatives in targeting inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. The incorporation of a 3-methyl-1,2,4-oxadiazol-5-yl group further enhances its stability and binding affinity, making it a subject of computational docking studies and structure-activity relationship (SAR) analyses.

From a synthetic chemistry perspective, the preparation of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide involves multi-step protocols, including cyclization and amide coupling reactions. Optimized routes have been reported in peer-reviewed journals, emphasizing yield improvement and green chemistry principles—a hot topic in sustainable pharmaceutical development. Researchers frequently search for "synthetic routes for thienopyran-oxadiazole hybrids" or "CAS 1798489-23-2 applications," reflecting growing demand for methodological insights.

Beyond synthesis, the compound's physicochemical properties—such as logP, solubility, and metabolic stability—are critical for drug-likeness evaluation. Computational tools like molecular dynamics simulations and ADMET prediction models are increasingly applied to accelerate its development. These approaches address common queries like "how to improve bioavailability of heterocyclic carboxamides" or "thienopyran derivatives in CNS drug design," which dominate academic and industrial discussions.

Emerging applications of CAS 1798489-23-2 also extend to material science, where its conjugated system shows promise in organic electronics and photovoltaic materials. This interdisciplinary relevance underscores its versatility, bridging gaps between pharmaceutical and technological innovations—a key focus area in high-impact journals and grant-funded projects.

In conclusion, N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide represents a multifaceted compound with substantial research and commercial potential. Its exploration aligns with global priorities in targeted therapy development and sustainable chemistry, making it a compelling subject for future investigations.

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